molecular formula C8H7N3OS B1331703 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 3414-96-8

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1331703
CAS No.: 3414-96-8
M. Wt: 193.23 g/mol
InChI Key: GHQAENHMNKYJGV-UHFFFAOYSA-N
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Description

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C8H7N3OS. It is a member of the triazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a sulfanyl group attached to a triazole ring, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with hydrazine and carbon disulfide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of alkaline or acidic media to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfanyl group makes it susceptible to oxidation, forming disulfides or sulfonic acids.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of a sulfanyl group and a phenol group attached to the triazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQAENHMNKYJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955678
Record name 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-96-8
Record name 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3414-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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